molecular formula C12H11Cl2N3O B11840219 4-(4,6-Dichloroquinazolin-2-yl)morpholine

4-(4,6-Dichloroquinazolin-2-yl)morpholine

Cat. No.: B11840219
M. Wt: 284.14 g/mol
InChI Key: JOBJUXHVJUMYQK-UHFFFAOYSA-N
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Description

4-(4,6-Dichloroquinazolin-2-yl)morpholine is a heterocyclic organic compound that features a quinazoline core substituted with two chlorine atoms at positions 4 and 6, and a morpholine ring at position 2. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloroquinazolin-2-yl)morpholine typically involves the nucleophilic substitution of 4,6-dichloroquinazoline with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloroquinazolin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quinazoline derivative with an amine substituent.

Scientific Research Applications

4-(4,6-Dichloroquinazolin-2-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloroquinazolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dichloroquinazolin-2-yl)morpholine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes.

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

4-(4,6-dichloroquinazolin-2-yl)morpholine

InChI

InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(14)16-12(15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2

InChI Key

JOBJUXHVJUMYQK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl

Origin of Product

United States

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